molecular formula C14H21NO B5823535 N-(2,4-dimethylphenyl)-2,2-dimethylbutanamide

N-(2,4-dimethylphenyl)-2,2-dimethylbutanamide

Cat. No. B5823535
M. Wt: 219.32 g/mol
InChI Key: DIFWPBZEZGPBQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-2,2-dimethylbutanamide, also known as DMBA, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMBA is a member of the amide class of compounds and is structurally similar to other amides such as lidocaine and procaine. The compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Mechanism of Action

The precise mechanism of action of N-(2,4-dimethylphenyl)-2,2-dimethylbutanamide is not fully understood, but it is believed to act as a local anesthetic and a sodium channel blocker. The compound has been shown to inhibit the activity of voltage-gated sodium channels in neuronal cells, leading to a decrease in the flow of sodium ions and a subsequent reduction in the generation of action potentials.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-2,2-dimethylbutanamide has a range of biochemical and physiological effects, including local anesthesia, anti-inflammatory activity, and cardiovascular effects. The compound has been shown to reduce the release of inflammatory mediators such as prostaglandins and leukotrienes, leading to a reduction in inflammation and pain. Additionally, N-(2,4-dimethylphenyl)-2,2-dimethylbutanamide has been shown to have a range of cardiovascular effects, including vasodilation and a reduction in blood pressure.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,4-dimethylphenyl)-2,2-dimethylbutanamide for use in scientific research is its relatively low toxicity and high potency. The compound is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of N-(2,4-dimethylphenyl)-2,2-dimethylbutanamide is its relatively short half-life in vivo, which can make it difficult to study its long-term effects.

Future Directions

There are a number of potential future directions for research on N-(2,4-dimethylphenyl)-2,2-dimethylbutanamide, including its potential use as a therapeutic agent for various diseases and conditions. Additionally, further research is needed to fully understand the mechanism of action of the compound and its effects on various biological systems. Finally, the development of new synthetic methods for N-(2,4-dimethylphenyl)-2,2-dimethylbutanamide could lead to the creation of more potent and selective analogs of the compound.

Synthesis Methods

N-(2,4-dimethylphenyl)-2,2-dimethylbutanamide can be synthesized through a variety of methods, including the reaction of 2,4-dimethylphenylamine with 2,2-dimethylbutyryl chloride. The reaction typically takes place in the presence of a base such as triethylamine and is carried out under anhydrous conditions. The resulting product is a white crystalline solid with a melting point of around 80-82°C.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2,2-dimethylbutanamide has been extensively studied for its potential use in scientific research, particularly in the fields of pharmacology and toxicology. The compound has been shown to have a range of effects on various biological systems, including the central nervous system, cardiovascular system, and immune system.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2,2-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-6-14(4,5)13(16)15-12-8-7-10(2)9-11(12)3/h7-9H,6H2,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFWPBZEZGPBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)NC1=C(C=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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